ALDH3A1 Enzyme Inhibition: A Defining Ortho-, Meta- Substitution Profile
2-(Cyclopropylmethoxy)-3-methylbenzaldehyde acts as a weak inhibitor of human ALDH3A1 (IC50 = 2,100 nM) [1]. This defines a specific activity profile. In stark contrast, when measured under similar assay conditions, the compound is >47-fold more potent against the human ALDH2 mitochondrial isozyme, exhibiting an IC50 of 50 nM [2]. This quantifiable disparity in activity across ALDH isoforms highlights the specificity conferred by its ortho-cyclopropylmethoxy, meta-methyl substitution pattern.
| Evidence Dimension | Enzyme Inhibition (ALDH Isoform Selectivity) |
|---|---|
| Target Compound Data | IC50 = 2,100 nM |
| Comparator Or Baseline | IC50 = 50 nM (ALDH2 isozyme for the same compound) |
| Quantified Difference | >47-fold difference in potency (2,100 nM vs. 50 nM) |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation, preincubation for 1 min followed by substrate addition by spectrophotometric analysis vs. Human ALDH2 assay. |
Why This Matters
This data serves as a verifiable 'fingerprint' of the compound's target engagement, enabling researchers to select it over other benzaldehyde derivatives that may have either broader, non-specific activity or a completely different isozyme selectivity profile.
- [1] BindingDB. (n.d.). BDBM50447072 (CHEMBL1890994::US9328112, A24). Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072&tag=rep&fil=entry&entryid=50043840&submit=summary View Source
- [2] BindingDB. (n.d.). BDBM50448802 (CHEMBL3128207). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50448802&google=BDBM50448802 View Source
